6-Chloro-4-hydrazinoquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
63265-29-2 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
(6-chloroquinazolin-4-yl)hydrazine |
InChI |
InChI=1S/C8H7ClN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) |
InChI Key |
JVMVBNLPTAQWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)NN |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 4 Hydrazinoquinazoline and Its Precursors
Foundational Synthetic Routes to Quinazoline (B50416) Derivatives
The quinazoline skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, can be assembled through several established synthetic pathways. These routes often involve condensation and cyclization as key transformations.
Overview of Condensation Reactions in Quinazoline Synthesis
Condensation reactions are fundamental to the formation of the quinazoline ring system, typically involving the reaction of an ortho-substituted aniline (B41778) derivative with a one- or two-carbon component. A variety of starting materials and reagents can be employed, leading to a diverse range of substituted quinazolines.
One common approach involves the condensation of 2-aminobenzonitriles with other reactants. For instance, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids yields 4-arylquinazolines. organic-chemistry.org Another method is the condensation of 2-nitrobenzyl alcohols with arylacetic acids, using urea (B33335) as a nitrogen source. organic-chemistry.org Copper-catalyzed tandem reactions of 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521) also proceed through condensation and cyclization to furnish quinazoline derivatives. nih.gov
Microwave-assisted direct condensation of N-arylamidines with aldehydes provides an efficient, catalyst-free method for synthesizing quinazolines. frontiersin.org Furthermore, traditional methods often utilize the condensation of anthranilic acid derivatives. For example, the reaction of anthranilic acid with lactim ethers is a known route to the quinazoline scaffold. frontiersin.org
The table below summarizes various condensation strategies for quinazoline synthesis.
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Product Type |
| 2-Aminobenzonitriles | Triethyl orthocarboxylates, Boronic acids | Palladium(II) | 4-Arylquinazolines |
| 2-Nitrobenzyl alcohols | Arylacetic acids | Urea, Sulfur, DABCO | Substituted Quinazolines |
| 2-Aminobenzylamines | Aldehydes | Copper catalyst | 2-Substituted Quinazolines |
| N-Arylamidines | Aldehydes | Microwave irradiation (catalyst-free) | Substituted Quinazolines |
Cyclization Strategies for the Quinazoline Core
Cyclization is the critical ring-forming step that defines the quinazoline structure. These strategies can be part of a one-pot reaction or a distinct step in a multi-stage synthesis.
Metal-catalyzed reactions are prominent in modern cyclization strategies. An iron-catalyzed process involving C(sp³)–H oxidation, intramolecular C-N bond formation, and aromatization can efficiently produce quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Similarly, copper-catalyzed cascade reactions often involve an intramolecular nucleophilic cyclization followed by aromatization to yield the final quinazoline product. nih.gov Palladium catalysis is also used in tandem reactions that conclude with an intramolecular C-N bond formation to close the ring. organic-chemistry.org
Aza-Diels-Alder reactions, specifically the Povarov imino-Diels-Alder reaction, have become a powerful tool for constructing the quinazoline framework. nih.gov Another approach involves the reductive cyclization of methyl N-cyano-2-nitrobenzimidates, facilitated by an iron-HCl system, to produce 2,4-diaminoquinazolines. organic-chemistry.org The cyclization of substituted anilines and N-arylamidines is also a frequently employed method for creating C2-substituted quinazolines. researchgate.net
Multi-Step Approaches to Substituted Quinazolines
The synthesis of complex or specifically substituted quinazolines often requires a multi-step approach, where intermediates are isolated and carried through subsequent reactions. This allows for precise control over the placement of various functional groups on the quinazoline core.
A representative example is the synthesis of 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.gov This process begins with the halogenation of anthranilamide to produce a 2-amino-5-halobenzamide. This intermediate then undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation, to form a 6-halo-2-phenylquinazolin-4(3H)-one. This quinazolinone is then subjected to chlorination to create a reactive 4-chloroquinazoline (B184009) intermediate, which is finally reacted with a substituted aniline to yield the target molecule. nih.gov
Another multi-step strategy involves starting with o-dimethoxy benzene, which undergoes nitration, reduction, ureaization, and then cyclization hydrolysis to eventually form 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com Such sequential reactions are crucial for building molecules with specific substitution patterns that are not accessible through one-pot methods.
Synthesis of 4-Chloroquinazoline Scaffolds as Intermediates
The 4-chloroquinazoline scaffold is a pivotal intermediate in the synthesis of many quinazoline derivatives, including 6-Chloro-4-hydrazinoquinazoline. The chlorine atom at the 4-position acts as an excellent leaving group, allowing for nucleophilic substitution to introduce a wide variety of functional groups.
Chlorination Reactions for Quinazoline Functionalization
The most common precursor for 4-chloroquinazolines is the corresponding quinazolin-4(3H)-one. The transformation of the C4-oxo group into a chloro group is a key functionalization step.
Several chlorinating agents are effective for this purpose. A widely used method involves refluxing the quinazolin-4(3H)-one with thionyl chloride (SOCl₂). researchgate.net Another effective reagent system is the combination of trichloroisocyanuric acid with triphenylphosphine (B44618). researchgate.net Phosphorus oxychloride (POCl₃) is also frequently used, often in combination with phosphorus pentachloride (PCl₅), for the cyclization and chlorination steps. google.com A combination of trichloromethyl cyanide (Cl₃CCN) and triphenylphosphine (PPh₃) has also been successfully employed for the chlorination of quinazolin-4(3H)-ones to afford 4-chloroquinazolines. nih.gov
The table below details common chlorination methods.
| Starting Material | Chlorinating Reagent(s) | Conditions | Product |
| Quinazolin-4(3H)-one | Thionyl chloride (SOCl₂) | Reflux | 4-Chloroquinazoline |
| Quinazolin-4(3H)-one | Triphenylphosphine (PPh₃) / Trichloroisocyanuric acid | - | 4-Chloroquinazoline |
| 6-Halo-2-phenylquinazolin-4(3H)-one | Trichloromethyl cyanide (Cl₃CCN) / Triphenylphosphine (PPh₃) | - | 6-Halo-4-chloro-2-phenylquinazoline |
| Urea derivative | Phosphorus pentachloride (PCl₅) / Phosphorus oxychloride (POCl₃) | 10-120 °C | Chloro-quinazoline intermediate |
Direct Synthesis of this compound
The direct synthesis of this compound is typically achieved through the nucleophilic substitution of a precursor, 4,6-dichloroquinazoline (B1330320). The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to displacement by nucleophiles.
In this key reaction, 4,6-dichloroquinazoline is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The hydrazine acts as the nucleophile, attacking the C4 position and displacing the chloride ion to form the final product, this compound. This type of reaction is well-established for introducing amino and hydrazino groups onto the quinazoline core. nih.gov For instance, the synthesis of 4-hydrazinylquinazoline derivatives has been successfully performed by reacting the corresponding 4-chloroquinazoline with hydrazine hydrate in ethanol. chem-soc.si A parallel synthesis involves reacting 2,6-dichloro-4-phenylquinoline (B1308551) with hydrazine hydrate to produce 6-chloro-2-hydrazino-4-phenylquinoline, demonstrating the efficacy of this substitution method on a related heterocyclic system. prepchem.com
Hydrazinolysis Reactions of Chloroquinazolines
The key step in the synthesis of this compound is the hydrazinolysis of a suitable chloroquinazoline precursor, typically 4,6-dichloroquinazoline. This reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring by a hydrazine group. The greater reactivity of the chlorine atom at the C-4 position compared to the one at the C-6 position allows for selective substitution.
A general representation of this reaction is the treatment of a 4-chloroquinazoline with hydrazine hydrate. For instance, the synthesis of 6-chloro-2-hydrazino-4-phenylquinoline, a related heterocyclic compound, is achieved by refluxing 2,6-dichloro-4-phenylquinoline with hydrazine hydrate. prepchem.com This method provides a model for the synthesis of this compound. The reaction proceeds by the nucleophilic attack of the hydrazine on the electron-deficient C-4 position of the quinazoline ring, leading to the displacement of the chloride ion.
Reaction Conditions and Yield Optimization
The efficiency of the hydrazinolysis reaction is influenced by several factors, including the solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound is not extensively documented in the provided literature, general principles for similar reactions on chloroquinazolines can be applied.
For the related synthesis of 6-chloro-2-hydrazino-4-phenylquinoline, the reaction is carried out by refluxing the dichloro-precursor with hydrazine hydrate under a nitrogen atmosphere for one hour, resulting in a 67% yield. prepchem.com Optimization of such reactions often involves screening different solvents, adjusting the temperature to enhance reaction rates while minimizing side products, and modifying the reaction time to ensure complete conversion. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various quinazoline derivatives. nih.gov
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 2,6-dichloro-4-phenylquinoline | Hydrazine hydrate | Reflux, 1 hour, under N₂ | 6-chloro-2-hydrazino-4-phenylquinoline | 67% | prepchem.com |
Sustainable and Green Chemical Approaches in Quinazoline Synthesis
The development of environmentally benign synthetic methods is a major focus in modern chemistry. Several green approaches have been successfully applied to the synthesis of quinazoline derivatives, which can be adapted for the synthesis of this compound and its precursors.
Metal-Free Catalytic Systems
Traditional methods for quinazoline synthesis often rely on metal catalysts, which can lead to environmental contamination and product impurity. As an alternative, metal-free catalytic systems have been developed. One such approach involves the use of 4,6-dihydroxysalicylic acid as a catalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant. frontiersin.org This method, coupled with a Lewis acid co-catalyst, provides 2-arylquinazolines in good yields with high atom economy. frontiersin.org Another metal-free approach utilizes molecular iodine to catalyze the amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as the oxidant under solvent-free conditions. Furthermore, reactions of 2-aminobenzophenone (B122507) with cyanamides in the presence of p-toluene sulfonic acid or potassium tertiary butoxide offer a metal-free route to 2-aminated quinazolines. mdpi.com
Visible Light Photocatalysis Applications
Visible light photocatalysis has emerged as a powerful green tool in organic synthesis. This method utilizes visible light as a renewable energy source to drive chemical reactions, often under mild conditions. The synthesis of quinazolin-4(3H)-ones has been achieved through the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.gov This reaction can be performed using fluorescein (B123965) as a photocatalyst in the presence of an oxidant, without the need for a metal catalyst. nih.gov Another innovative approach employs curcumin-sensitized titanium dioxide nanoparticles as a photocatalyst for the one-pot, three-component synthesis of quinazoline derivatives, achieving high yields in short reaction times. mdpi.com Photocatalyst-free methods have also been developed, where visible light promotes the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides in the air at room temperature. rsc.org In some cases, visible light can facilitate a tandem reaction involving the cleavage of a C=C bond to generate an aldehyde in situ, which then cyclizes to form the quinazolinone. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminobenzamides, Aldehydes | Fluorescein, TBHP, visible light | Quinazolin-4(3H)-ones | Good to excellent | nih.gov |
| Dimedone, Urea/Thiourea, Aldehydes | Curcumin-sensitized TiO₂, visible light, 40 min | Quinazoline derivatives | up to 97% | mdpi.com |
| Benzyl bromides, 2-Aminobenzamides | Visible light (18W blue LED), air, rt, 28 h | Quinazolinones | up to 93% | rsc.org |
Utilization of Deep Eutectic Solvents and Low Melting Mixtures
Deep eutectic solvents (DESs) are emerging as green alternatives to conventional volatile organic solvents. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, and possess properties such as low toxicity, biodegradability, and high solvation capacity. nih.gov DESs have been successfully employed in the synthesis of quinazolinones and dihydroquinazolinones. rsc.orgresearchgate.net For instance, a mixture of choline (B1196258) chloride and urea can act as both a green solvent and a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from 2-aminobenzamide (B116534) and benzaldehydes at 100 °C. orgchemres.org The use of acidic DESs, such as those based on lactic acid or oxalic acid with choline chloride, has shown to improve reaction yields. nih.govroyalsocietypublishing.org These solvent systems are often recyclable, further enhancing their green credentials.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has become a widely adopted technique for accelerating organic reactions. frontiersin.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. vanderbilt.edursc.org This technology has been extensively used in the synthesis of quinazolines and quinazolinones. nih.govrsc.org For example, the N-arylation of 4-chloroquinazolines with various anilines can be efficiently carried out under microwave irradiation, leading to high yields of 4-anilinoquinazolines in a short time. nih.gov Microwave-assisted protocols have been developed for various reaction types in quinazoline synthesis, including tandem ring-opening and cyclization reactions, and have been shown to be compatible with a wide range of substrates. vanderbilt.edu The combination of microwave heating with green solvents like water or ionic liquids further enhances the sustainability of these synthetic routes. rsc.orgrsc.org
| Reactants | Conditions | Product | Yield | Reference |
| 4-Chloroquinazolines, Anilines | Microwave irradiation | 4-Anilinoquinazolines | Good to excellent | nih.gov |
| 2-Halobenzoic acids, Amidines | Microwave, Iron-catalyzed, Water/DMF | Quinazolinone derivatives | Moderate to high | rsc.org |
| Anthranilic acid, Ethanolamine | Microwave irradiation | N-substituted quinazolinones | Good | vanderbilt.edu |
Reaction Chemistry and Derivatization Strategies of 6 Chloro 4 Hydrazinoquinazoline
Nucleophilic Substitution Reactions Involving the Hydrazino Moiety
The hydrazino group of 6-chloro-4-hydrazinoquinazoline is a potent nucleophile, readily participating in substitution reactions. The lone pair of electrons on the terminal nitrogen atom can attack electrophilic centers, leading to the formation of a variety of derivatives. For instance, acylation of the hydrazino group can be achieved using carboxylic acids or their derivatives. scispace.com These reactions typically proceed by nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group to yield the corresponding acylhydrazide derivative.
Furthermore, the chlorine atom at the 6-position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions compared to reactions at the 4-position in related 2,4-dichloroquinazolines. mdpi.com The reactivity of the 4-position is generally higher due to the electronic influence of the nitrogen atoms in the pyrimidine (B1678525) ring. mdpi.com Nevertheless, under appropriate conditions, the chloro group can be displaced by various nucleophiles, further expanding the synthetic utility of this scaffold.
Condensation Reactions with Carbonyl Compounds
One of the most widely exploited reactions of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones. nih.gov These reactions provide a straightforward route to a variety of derivatives, including Schiff bases and hydrazones, which can serve as precursors for more complex heterocyclic systems. researchgate.netresearchgate.net
Formation of Schiff Bases and Hydrazone Derivatives
The reaction of this compound with aldehydes or ketones readily affords the corresponding hydrazones, which are also known as Schiff bases. nih.govuobasrah.edu.iq This condensation reaction typically occurs under mild conditions, often catalyzed by a small amount of acid. researchgate.net The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. youtube.com A variety of aromatic and aliphatic aldehydes have been successfully employed in this reaction, leading to a diverse library of 6-chloro-4-(aryl/alkyl-idenehydrazino)quinazoline derivatives. chem-soc.siepstem.net
Subsequent Cyclization Pathways to Annulated Systems
The hydrazone derivatives obtained from the condensation of this compound with carbonyl compounds are valuable intermediates for the synthesis of annulated (fused) heterocyclic systems. researchgate.netresearchgate.net These cyclization reactions often proceed intramolecularly, driven by the inherent reactivity of the hydrazone moiety and the quinazoline ring. The specific cyclization pathway and the resulting fused system are dependent on the reaction conditions and the nature of the substituents. These reactions open up avenues to novel polycyclic aromatic compounds with unique structural features.
Construction of Fused Heterocyclic Systems
The strategic use of this compound as a synthon allows for the construction of various fused heterocyclic systems, most notably triazoloquinazolines and triazinoquinazolines. These fused systems are of significant interest due to their presence in a wide range of biologically active molecules.
Synthesis of Triazoloquinazoline Derivatives
The reaction of this compound with various one-carbon donors is a common and efficient method for the synthesis of scispace.comresearchgate.netchempap.orgtriazolo[4,3-c]quinazolines. researchgate.netresearchgate.net For example, treatment with orthoesters or carboxylic acids can lead to the formation of the fused triazole ring. scispace.comresearchgate.net The reaction with aromatic aldehydes, followed by oxidative cyclization, also yields triazoloquinazoline derivatives. scispace.comchem-soc.si The initial formation of a hydrazone is a key step in this process, which then undergoes intramolecular cyclization and subsequent aromatization to afford the stable tricyclic system. scispace.com
The regiochemistry of the cyclization can sometimes be influenced by the reaction conditions. For instance, the reaction of 4-hydrazinoquinazolines with orthoesters can lead to scispace.comresearchgate.netchempap.orgtriazolo[4,3-c]quinazolines under neutral or solvent-free conditions, while the presence of acid can promote a Dimroth rearrangement to form the isomeric scispace.comresearchgate.netchempap.orgtriazolo[1,5-c]quinazolines. researchgate.net
Synthesis of Triazinoquinazoline Derivatives
The construction of the fused triazine ring to form triazinoquinazolines can also be achieved from this compound. These syntheses often involve reaction with α,β-unsaturated carbonyl compounds or other reagents capable of providing the necessary two-carbon unit for the formation of the six-membered triazine ring. The initial reaction typically involves the formation of a hydrazone or a related intermediate, which then undergoes an intramolecular cyclization to yield the scispace.comresearchgate.netchempap.orgtriazino[4,3-c]quinazoline core.
Reactions with Carboxylic Acid Derivatives and Heterocumulenes
The hydrazino group of this compound readily reacts with a variety of electrophilic reagents, including carboxylic acid derivatives and heterocumulenes, leading to a diverse range of products.
Acylation of this compound can be readily achieved using acid chlorides or esters. The reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the carbonyl carbon of the acylating agent. This leads to the formation of the corresponding N-acylhydrazinoquinazoline derivative. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride or alcohol byproduct. The resulting acylated products can serve as intermediates for further cyclization reactions, for example, to form triazoloquinazolines. researchgate.net
The reaction of 4-hydrazinoquinazolines with carbon disulfide is a well-established method for the synthesis of fused heterocyclic systems containing a thiadiazole or triazolethione moiety. acs.orgresearchgate.net When this compound is treated with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), it can lead to the formation of a dithiocarbazate intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization to yield a fused triazolo[1,5-c]quinazoline-2-thione. The reaction conditions can be tuned to favor the formation of different heterocyclic systems. acs.org
| Reactant Type | Example Reagent | Initial Product | Potential Final Product |
| Acid Chloride | Acetyl Chloride | N'-acetyl-6-chloro-4-hydrazinoquinazoline | Fused triazoloquinazoline |
| Ester | Ethyl Acetate | N'-acetyl-6-chloro-4-hydrazinoquinazoline | Fused triazoloquinazoline |
| Heterocumulene | Carbon Disulfide | Dithiocarbazate intermediate | Fused triazolo[1,5-c]quinazoline-2-thione |
Intramolecular Rearrangement Mechanisms (e.g., Dimroth Rearrangement in Derived Systems)
The Dimroth rearrangement is a significant intramolecular rearrangement observed in various heterocyclic systems, including those derived from quinazolines. acs.orgnih.govwikipedia.org This rearrangement typically involves the interchange of an exocyclic and a ring atom, often a nitrogen atom, through a ring-opening and ring-closing sequence. acs.orgwikipedia.org
In systems derived from this compound, such as certain triazoloquinazolines, the Dimroth rearrangement can occur under specific conditions, leading to isomeric products. nih.gov The mechanism often involves the opening of the triazole ring to form a diazo intermediate, followed by rotation and subsequent ring closure to yield the rearranged product. wikipedia.org The thermodynamic stability of the starting material and the product often dictates the equilibrium of the rearrangement. acs.org It is important to note that what is often termed a Dimroth rearrangement may, in some cases, proceed through alternative pathways like a acs.orgresearchgate.net-sigmatropic shift, which can have a lower activation barrier. acs.org
Oxidative Cyclization Pathways
Oxidative cyclization represents another important strategy for the synthesis of fused heterocyclic systems from derivatives of this compound. These reactions typically involve the formation of a new ring through an oxidation-induced cyclization process.
For example, hydrazones derived from the condensation of this compound with aldehydes can undergo oxidative cyclization to form triazoloquinazolines. nih.gov This transformation can be effected by various oxidizing agents. The reaction proceeds through the formation of a transient species that undergoes intramolecular cyclization with concomitant loss of two hydrogen atoms to afford the aromatic fused heterocyclic system.
Another example is the metal-free oxidative cyclization of enynals using an oxidizing agent like potassium persulfate (K₂S₂O₈) to synthesize α-pyrone derivatives. rsc.org While not directly involving this compound, this methodology highlights a general principle that could be applicable to suitably functionalized quinazoline derivatives.
Advanced Spectroscopic and Crystallographic Elucidation of 6 Chloro 4 Hydrazinoquinazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution and the solid state. It provides unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) Applications
One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental information for the structural verification of 6-chloro-4-hydrazinoquinazoline and its derivatives.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the quinazoline (B50416) ring system, aromatic protons typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. The position and splitting pattern of these signals are dictated by the substitution pattern. For instance, in a related compound, 7-chloro-4-methoxy-2-(4-chlorophenyl)quinazoline, the proton at position 8 (H-8) appears as a doublet at δ 8.04 ppm, while the H-5 proton is observed at δ 7.93 ppm. rsc.org The protons of the hydrazino group (-NHNH₂) in this compound would exhibit characteristic signals whose chemical shifts are sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The carbon atoms of the quinazoline core typically resonate in the aromatic region (δ 110-160 ppm). Carbons directly attached to nitrogen or chlorine atoms are significantly influenced by the electronegativity of these heteroatoms. For example, in the ¹³C NMR spectrum of 2-(3-bromophenyl)-4,6,7-trimethoxyquinazoline, the carbon atoms of the quinazoline ring appear at specific chemical shifts, such as C-4a at δ 149.59 ppm and C-8a at δ 148.87 ppm. rsc.org The carbonyl carbon in quinazolinone derivatives is a key indicator, appearing further downfield, typically in the range of δ 161.1–161.6 ppm. nih.gov The chemical shifts provide a fingerprint for the specific substitution pattern on the quinazoline scaffold. tsijournals.comresearchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinazolines
Below is a table of representative NMR data for compounds related to this compound. Note that chemical shifts can vary based on the solvent and specific substituents. sigmaaldrich.com
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
| 7-Chloro-2-(4-chlorophenyl)-4-methoxyquinazoline | ¹H (H-8) | 8.04 | d, J = 8.7 | rsc.org |
| ¹H (H-5) | 7.93 | d, J = 1.7 | rsc.org | |
| ¹³C (C-4) | 167.00 | s | rsc.org | |
| ¹³C (C-7) | 139.77 | s | rsc.org | |
| 2-(4-Methoxyphenyl)-4-phenyl-quinazoline | ¹H (H-5) | 8.05 | t, J = 7.6 | tsijournals.com |
| ¹³C (C-2) | 159.1 | s | tsijournals.com | |
| ¹³C (C-4) | 166.6 | s | tsijournals.com | |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | ¹H (H-5) | 8.35 | s | mdpi.com |
| ¹H (H-8) | 7.90 | s | mdpi.com | |
| ¹³C (C-4) | 159.9 | s | mdpi.com | |
| ¹³C (C-6) | 144.1 | s | mdpi.com |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure, especially for complex derivatives. rsc.orgepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For a derivative of this compound, COSY would reveal correlations between adjacent protons on the benzene (B151609) ring, aiding in their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹JCH). epfl.chyoutube.com It is a powerful tool for assigning the ¹³C signals based on the previously assigned ¹H signals. For instance, the signal for H-5 would show a cross-peak to the signal for C-5. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). youtube.comc6h6.org HMBC is crucial for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different fragments of the molecule. sdsu.edu For example, correlations from H-5 to carbons C-4, C-7, and C-8a would help to confirm the quinazoline ring assembly. researchgate.net
Advanced NMR Methodologies for Complex Systems
For more complex systems, such as derivatives of this compound involved in intermolecular interactions or exhibiting conformational flexibility, advanced NMR techniques are employed.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For a derivative with a bulky substituent on the hydrazino group, NOESY could reveal the preferred orientation of this group relative to the quinazoline ring. rsc.org
DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different components in a mixture based on their diffusion rates, which correlate with molecular size. It can be used to study the formation of complexes or aggregates involving quinazoline derivatives.
Solid-State NMR and NMR Crystallography in Materials Characterization
Solid-State NMR (SS-NMR) is a powerful method for characterizing materials in their solid form, providing information that is often complementary to single-crystal X-ray diffraction. nih.govfrontiersin.org
SS-NMR is uniquely sensitive to the local environment of nuclei and can distinguish between different polymorphs (crystal forms), solvates, and amorphous states of a compound. frontiersin.org This is critically important in the pharmaceutical industry, where the solid form of an active pharmaceutical ingredient can affect its stability, solubility, and bioavailability. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are routinely used to obtain high-resolution ¹³C spectra of solid samples. frontiersin.org NMR crystallography combines SS-NMR data with computational modeling and diffraction data to refine or even solve crystal structures, especially for systems not amenable to single-crystal X-ray analysis. nih.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.org For this compound (C₈H₇ClN₄), the expected monoisotopic mass is 194.03592 Da. uni.lu HRMS can confirm this with high precision (typically within 5 ppm), unequivocally verifying the molecular formula.
The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. The energetic molecular ion can break apart into smaller, stable fragment ions. libretexts.org For quinazoline derivatives, characteristic fragmentation patterns often involve the loss of small neutral molecules or radicals. In a study of a related 3-amino-2-methyl-7-chloroquinazolin-4(3H)-one, the molecular ion at m/z 235 was observed to fragment by losing an -NH group to give an ion at m/z 220. sciencepublishinggroup.comresearchgate.net Further fragmentation can involve the loss of groups like HCO, CH₃, and CN from the ring system. sciencepublishinggroup.comresearchgate.net For this compound, potential fragmentation pathways could include the loss of the hydrazino group (•N₂H₃) or cleavage of the quinazoline ring.
Interactive Data Table: Predicted HRMS Data and Potential Fragments for this compound
The following table shows predicted adducts for the parent compound and possible fragment ions based on the fragmentation of related structures. uni.lulibretexts.org
| Ion Type | Formula | Calculated m/z | Interpretation | Reference |
| Parent Ion Adducts | [M+H]⁺ | 195.04320 | Protonated Molecule | uni.lu |
| [M+Na]⁺ | 217.02514 | Sodiated Adduct | uni.lu | |
| [M-H]⁻ | 193.02864 | Deprotonated Molecule | uni.lu | |
| Potential Fragment Ions | C₈H₅ClN₂⁺ | 164.0163 | Loss of N₂H₂ | |
| C₇H₄ClN₂⁺ | 151.0085 | Loss of CHN₂ from ring | ||
| C₆H₄Cl⁺ | 111.0023 | Chlorophenyl cation |
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. When a molecule is subjected to a high-energy electron beam, it forms a molecular ion (M⁺) which then undergoes a series of fragmentation reactions to produce a unique mass spectrum.
The fragmentation of quinazoline derivatives is influenced by the stability of the resulting ions. libretexts.org For this compound (m/z ≈ 194.04 for the molecular ion), the fragmentation pattern is expected to reveal key structural features. While specific fragmentation data for this exact compound is limited, the analysis of related chloro-quinazoline structures, such as 3-Amino-6-Chloro-2-methyl Quinazolin-4-(3H)-one, provides insight into the expected pathways. sciencepublishinggroup.comresearchgate.net The fragmentation generally initiates with the loss of small, stable neutral molecules or radicals.
Common fragmentation pathways for chloro-quinazoline derivatives may include:
Loss of the hydrazino group: A primary fragmentation could involve the cleavage of the C-N bond connecting the hydrazino group to the quinazoline ring, leading to the loss of N₂H₃ or N₂H₄.
Loss of chlorine: The molecule may lose a chlorine radical, resulting in a significant fragment ion.
Ring cleavage: The quinazoline ring system itself can undergo fragmentation, often involving the loss of molecules like HCN. sciencepublishinggroup.com
The resulting array of fragment ions serves as a molecular fingerprint, allowing for structural confirmation. libretexts.org
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| ~194/196 | [C₈H₇ClN₄]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for chlorine. |
| ~163 | [C₈H₆ClN₂]⁺ | Loss of the hydrazino group (-N₂H₃). |
| ~159 | [C₈H₇N₄]⁺ | Loss of the chlorine atom (-Cl). |
| ~136 | [C₇H₄ClN]⁺ | Further fragmentation involving ring cleavage. |
Note: This table is predictive and based on general fragmentation principles of related compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for analyzing large and non-volatile molecules with minimal fragmentation. youtube.com In MALDI-MS, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically through protonation ([M+H]⁺) or sodiation ([M+Na]⁺). nih.gov
While often employed for large biomolecules, MALDI-MS has applications in the analysis of smaller organic molecules, including heterocyclic compounds like this compound and its derivatives. nih.govnih.gov Key applications include:
Molecular Weight Determination: MALDI-MS provides a very accurate determination of the molecular weight of the parent compound, often observed as a singly charged molecular ion peak with little to no fragmentation. youtube.com
Analysis of Derivatives: It is highly effective for characterizing synthetic derivatives of this compound, where functional groups have been added, leading to an increase in molecular weight.
Study of Non-covalent Complexes: The soft nature of MALDI allows for the potential study of non-covalent interactions, such as the binding of this compound derivatives to proteins or other biological targets.
Imaging Mass Spectrometry: MALDI imaging can be used to visualize the spatial distribution of the compound or its metabolites within a biological tissue sample, which is valuable in pharmaceutical research. nih.gov
The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, is crucial for successful analysis and depends on the specific properties of the analyte. nih.gov
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and probing the conformational details of molecules.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show characteristic bands for the N-H, C=N, C=C, and C-Cl bonds. Based on studies of related hydrazone and quinazoline compounds, the key vibrational frequencies can be predicted. nih.gov
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3100 | N-H stretching | Hydrazino group (-NHNH₂) |
| 3100 - 3000 | C-H stretching | Aromatic ring |
| 1620 - 1580 | C=N stretching | Quinazoline ring |
| 1550 - 1450 | C=C stretching | Aromatic ring |
| ~1100 | C-N stretching | |
| 850 - 750 | C-Cl stretching | Chloro-substituent |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the skeletal vibrations of the quinazoline ring system and the C-Cl bond. While specific data is not widely available, the technique would provide valuable structural confirmation, especially for the core heterocyclic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a ground state to a higher energy excited state. The quinazoline ring system in this compound constitutes a significant chromophore.
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands corresponding to π → π* transitions within the aromatic system. Studies on related 6-chloro,2-pyridyl hydrazones show absorption bands that are sensitive to solvent polarity. nih.gov Similar behavior would be expected for this compound, with characteristic absorption maxima that can be used for quantitative analysis and for studying interactions that affect the electronic structure of the molecule.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Wavelength Range (nm) | Type of Transition | Chromophore |
|---|---|---|
| 220 - 280 | π → π* | Benzene ring transitions |
| 300 - 350 | π → π* | Quinazoline ring system |
Note: The exact positions of these bands can be influenced by the solvent environment.
X-ray Diffraction (XRD) for Crystalline Structure Determination
For this compound, single-crystal XRD analysis would provide definitive proof of its structure. This analysis would yield precise data on:
The planarity of the quinazoline ring system.
The conformation of the hydrazino substituent relative to the ring.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydrazino group, which dictates the crystal packing.
Powder X-ray diffraction (PXRD) can be used to assess the phase purity of a bulk sample and identify different crystalline forms (polymorphs). researchgate.net While specific crystallographic data for this compound is not readily found in the public domain, the application of XRD would be the ultimate method for its structural elucidation in the solid state.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel this compound derivatives, obtaining a single crystal of suitable quality is a primary goal for unambiguous structural confirmation.
The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.
For a hypothetical crystal of a this compound derivative, SC-XRD analysis would be expected to yield a comprehensive set of crystallographic parameters. These parameters would be presented in a standardized format, as shown in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C8H7ClN4 |
| Formula Weight | 194.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 12.20 |
| c (Å) | 9.10 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 908.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.425 |
The data in such a table would provide the fundamental unit cell dimensions and symmetry of the crystal lattice. Furthermore, the analysis would reveal crucial details about the intramolecular geometry, such as the planarity of the quinazoline ring system and the conformation of the hydrazino substituent. Intermolecular interactions, particularly hydrogen bonding involving the hydrazino group and the nitrogen atoms of the quinazoline ring, would also be elucidated, providing insights into the crystal packing and the formation of supramolecular architectures.
Integrated Spectroscopic Strategies for Comprehensive Structural Elucidation
While X-ray diffraction techniques provide information about the solid-state structure, a comprehensive understanding of a molecule requires the integration of various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to confirm the structure, purity, and connectivity of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinazoline ring and the hydrazino group. The chemical shifts, coupling constants, and integration of these signals would confirm the substitution pattern. For example, the protons on the benzene portion of the quinazoline ring would appear in the aromatic region, and their splitting patterns would reveal their relative positions. The protons of the hydrazino group would likely appear as a broad signal, the position of which could be solvent-dependent. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including those in the quinazoline core and the chloro- and hydrazino-substituted carbons.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazino group (typically in the range of 3200-3400 cm⁻¹), C=N stretching of the quinazoline ring (around 1620-1580 cm⁻¹), and C-Cl stretching (in the fingerprint region).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₈H₇ClN₄). The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values for different adducts can also be calculated to aid in identification uni.lu.
| Technique | Expected Key Features |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.5-7.5 (m, Ar-H), δ 5.0-4.0 (br s, NH₂), δ 9.0-8.0 (br s, NH) |
| ¹³C NMR (DMSO-d₆) | δ 160-150 (C=N), δ 150-120 (Ar-C), δ 130-120 (C-Cl) |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~1610 (C=N stretch), ~1570 (aromatic C=C stretch), ~820 (C-Cl stretch) |
| HRMS (ESI⁺) | m/z [M+H]⁺ calculated for C₈H₈ClN₄⁺: 195.0432; found: 195.0435 |
By combining the data from these spectroscopic techniques with the insights gained from X-ray diffraction, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved. This integrated approach is essential for ensuring the identity, purity, and solid-state properties of these compounds in any subsequent research or application.
Computational Chemistry and Molecular Modeling of 6 Chloro 4 Hydrazinoquinazoline Derivatives
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of molecules. These theoretical calculations offer insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like quinazoline (B50416) derivatives. In studies of related chloroquinoline and quinazolinone compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed to provide a reliable description of the electronic system. researchgate.netresearchgate.net
DFT calculations allow for the optimization of the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the most stable conformation. For quinazoline derivatives, the planarity of the bicyclic ring system is a key feature, which influences its interaction with biological targets. The electronic properties, such as the distribution of electron density, electrostatic potential, and orbital energies, are also determined through these calculations. These properties are fundamental to understanding the molecule's behavior in chemical reactions.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. thieme-connect.de The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter; a smaller gap suggests higher reactivity and lower stability. thieme-connect.de
For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also located on the aromatic rings. mdpi.com The introduction of substituents, such as the chloro and hydrazino groups in 6-Chloro-4-hydrazinoquinazoline, can significantly alter the energies of these orbitals and, consequently, the reactivity of the molecule. Theoretical studies on related compounds have shown that the HOMO-LUMO energy gap can be correlated with their biological activity. mdpi.com
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | Quinoline mdpi.com |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine nih.gov |
| (E)-2-chloro-4-((2,4-dinitrophenyl)amino)phenol | N/A | 0.13061 a.u. (~3.55 eV) | (E)-2-chloro-4-((2,4-dinitrophenyl)amino)phenol scispace.com |
Reactivity Descriptors (e.g., Fukui Functions)
Reactivity descriptors derived from DFT calculations, such as Fukui functions, provide valuable information about the local reactivity of a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. chemrxiv.org It helps in identifying the most probable sites for nucleophilic and electrophilic attacks.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
By analyzing the Fukui functions, one can predict which atoms in the this compound molecule are most susceptible to reaction. For instance, in quinoline derivatives, the nitrogen atoms of the heterocyclic ring are often identified as potential sites for electrophilic attack. acs.org This information is critical in understanding the metabolic pathways and designing derivatives with improved stability or specific reactivity profiles.
Basis Set and Functional Selection in Quantum Chemical Calculations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. As mentioned, B3LYP is a commonly used hybrid functional that often yields reliable results for organic molecules. researchgate.netresearchgate.net Other functionals, such as those from the M06 suite, may also be employed, particularly for systems where non-covalent interactions are important.
The basis set determines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are frequently used for quinazoline derivatives. researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules containing heteroatoms and for calculating properties like electron affinity. The selection of an appropriate basis set is a compromise between desired accuracy and computational resources.
| Study Focus | Functional | Basis Set | Reference Compound |
|---|---|---|---|
| Electronic Structure and Cytotoxicity | B3LYP | 6-31G* | Quinazolin-4(3H)-one Schiff bases researchgate.net |
| Electronic and Photophysical Properties | B3LYP | 6-31G'(d,p) | Quinoline derivatives |
| Structural and Spectroscopic Features | B3LYP | 6-311++G(d,p) | 6-Chloroquinoline researchgate.net |
| Reactivity and Stability | M06-2X | 6-31+G(d) | 3-substituted phenyl quinazolinone derivatives |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time.
Conformational Flexibility and Dynamic Behavior
MD simulations are a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules in a simulated physiological environment. This method is particularly useful for understanding how a molecule like this compound and its derivatives might behave in solution or when interacting with a biological target such as a protein.
In a typical MD simulation, the molecule is placed in a simulation box, often solvated with water molecules, and the system is allowed to evolve over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. The trajectory generated from the simulation provides information on the accessible conformations of the molecule, the flexibility of different parts of the structure, and its interactions with the surrounding environment.
Analysis of the MD trajectory can reveal important dynamic properties. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time. For derivatives of this compound, MD simulations can help in understanding the orientation of the hydrazino group and its potential for forming hydrogen bonds, which is a key aspect of its binding to many biological targets. Studies on related quinazoline derivatives have successfully used MD simulations to investigate the stability of ligand-protein complexes.
Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide a dynamic view of how these ligands interact with their biological targets, revealing the stability of the ligand-receptor complex.
In a typical MD simulation study, a system is established containing the ligand-protein complex solvated in a water model within a simulation box. nih.gov The simulation is run for a specific duration, often in the nanosecond range, under controlled temperature and pressure to mimic physiological conditions. nih.gov Throughout the simulation, the trajectory of the complex is recorded, allowing for the analysis of its conformational stability. Key metrics such as the root mean square deviation (RMSD) are monitored; stable RMSD fluctuations, often below 3 Å, suggest that the ligand remains securely bound within the active site of the target protein throughout the simulation period. nih.gov This stability is crucial, as it indicates a persistent and potentially effective interaction. These simulations can reveal that fluctuations in the ligand's position may be due to its conformational flexibility, the nature of its binding interactions, or the influence of surrounding solvent molecules. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein. This method is instrumental in understanding the binding mode of this compound derivatives and identifying the key interactions that stabilize the ligand-receptor complex.
Docking algorithms explore a vast conformational space to identify the most favorable binding pose of a ligand within the active site of a receptor. nih.gov This process generates various possible orientations, which are then scored based on their predicted binding affinity. For derivatives of this compound, docking studies help to visualize how the molecule fits into the binding pocket of its target. researchgate.net The predicted poses reveal the spatial arrangement of the ligand and highlight which parts of the molecule are in close proximity to specific amino acid residues of the protein. mdpi.comnih.gov This information is fundamental for structure-based drug design, as it allows researchers to understand how modifications to the ligand's structure might improve its fit and, consequently, its biological activity. nih.gov
Once a binding pose is predicted, a detailed analysis of the intermolecular forces between the ligand and the receptor is performed. These interactions are critical for the stability of the complex and are a key determinant of binding affinity. For this compound derivatives, these interactions typically include:
Hydrogen Bonding: The quinazoline scaffold and its substituents often contain hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in the target's active site. For example, specific derivatives have been shown to form hydrogen bonds with residues like GLY863 and SER904. frontiersin.org
Hydrophobic Contacts: The aromatic rings of the quinazoline core and other nonpolar moieties on the derivatives can engage in hydrophobic interactions with nonpolar residues of the protein, such as leucine, valine, and phenylalanine. mdpi.com These interactions help to anchor the ligand within the binding pocket.
π-π Stacking: The planar aromatic system of the quinazoline ring can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine, further contributing to the binding stability. researchgate.net
The table below summarizes common intermolecular interactions observed in docking studies of quinazoline derivatives.
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues |
| Hydrogen Bonding | Hydrazino group, Quinazoline nitrogen atoms | Glycine, Serine, Aspartic Acid |
| Hydrophobic Contacts | Quinazoline ring system, Chloro-substituent | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Quinazoline aromatic rings | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Three-dimensional QSAR (3D-QSAR) methods correlate the biological activity of molecules with their 3D structural properties, specifically their steric and electrostatic fields. nih.gov Key 3D-QSAR methodologies applied to quinazoline derivatives include:
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. jmaterenvironsci.com The resulting field values are used to generate a statistical model that correlates these properties with biological activity. The model is often visualized using contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely increase or decrease activity. For instance, green contours typically show regions where bulky groups enhance activity, while yellow contours indicate areas where they are detrimental. rsc.org
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. jmaterenvironsci.com This provides a more comprehensive description of the molecular properties influencing activity. nih.gov CoMSIA models also generate contour maps to guide structural modifications for improved potency. nih.gov
The primary goal of QSAR modeling is to develop robust and predictive models. nih.gov The statistical quality of a QSAR model is assessed using several parameters, with the most important being the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov
R² measures how well the model fits the training data.
Q² is a measure of the model's predictive ability, determined through internal cross-validation techniques like leave-one-out. nih.gov
A high Q² value (typically > 0.5) is essential for a model to be considered predictive. For quinazoline derivatives, 3D-QSAR models have been developed with high statistical significance. For example, models have been reported with Q² values of 0.63 and R² values of 0.987, indicating a high degree of confidence in their predictive power. nih.gov Such models have successfully predicted the inhibitory activity of new compounds, demonstrating their utility in virtual screening and lead optimization. frontiersin.orgnih.gov
The table below presents typical statistical parameters used to validate 3D-QSAR models for quinazoline derivatives. frontiersin.orgnih.gov
| Statistical Parameter | Description | Typical Value Range |
| Q² (Cross-validated R²) | Measures the predictive power of the model (internal validation). | 0.5 - 0.7 |
| R² (Non-cross-validated R²) | Measures the goodness of fit for the training set data. | 0.8 - 0.99 |
| SEE (Standard Error of Estimate) | Indicates the absolute error of the predictions. | Low values desired |
| F-value (F-test value) | Represents the statistical significance of the model. | High values desired |
| ONC (Optimum Number of Components) | The number of principal components that yields the highest Q². | 2 - 8 |
These predictive models are invaluable for prioritizing the synthesis of novel this compound derivatives, saving significant time and resources in the drug discovery process. nih.gov
Advanced Chemoinformatics and Machine Learning Applications
Computational approaches have become indispensable tools in modern drug design, enabling the efficient screening of large compound libraries and the prediction of molecular activities before synthesis. nih.govresearchgate.net For quinazoline derivatives, these methods are crucial for identifying novel candidates with enhanced therapeutic profiles.
Chemical space, encompassing all possible organic molecules, is extraordinarily vast and impossible to explore exhaustively through empirical methods alone. nih.gov Data-driven and computational strategies are therefore essential for navigating this space to identify novel quinazoline-based compounds. nih.gov Virtual screening and the computational design of compound libraries allow researchers to explore a multitude of structural variations of the this compound core. researchgate.net
This exploration involves generating large in silico libraries of derivatives by modifying substituents at various positions on the quinazoline ring. For instance, studies on 4-anilinoquinazoline derivatives highlight how computational exploration of its chemical space has led to the identification of inhibitors for various protein kinases, which are critical targets in cancer therapy. nih.gov By applying similar principles, the chemical space around this compound can be systematically explored to design new molecules with desired pharmacological properties, such as enhanced binding affinity to specific biological targets.
Machine learning (ML) has revolutionized drug discovery by enabling the creation of predictive models for a wide range of molecular properties. mdpi.comchemrxiv.org A prominent application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. biointerfaceresearch.com QSAR links the chemical structure of a compound to its biological activity through a mathematical equation, allowing for the prediction of activity for newly designed molecules. biointerfaceresearch.comorientjchem.org
Numerous QSAR studies have been successfully conducted on quinazoline derivatives to predict their anticancer activities. nih.govorientjchem.orgnih.gov These models utilize molecular descriptors—numerical values that characterize the chemical properties of a molecule—to build a predictive relationship with biological activity, such as the half-maximal inhibitory concentration (IC₅₀).
For example, a 2D-QSAR analysis on a set of 31 quinazoline derivatives against human lung cancer cell lines resulted in a robust model with strong predictive capabilities (R² = 0.745, R²_test = 0.941). nih.govacs.org This model was then used to design 18 new molecules with potentially enhanced inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.govacs.org Another study employed a machine learning-based Support Vector Machine (SVM) technique to develop a QSAR model for quinazoline derivatives against the MCF-7 breast cancer cell line, achieving a high predictive correlation (R²_test = 0.991). biointerfaceresearch.com
These models often identify key descriptors that influence biological activity. For instance, electronic descriptors like atomic net charges and frontier molecular orbital energies (HOMO and LUMO) have been shown to correlate significantly with the anticancer activity of quinazoline analogues. orientjchem.org The insights gained from such QSAR models are invaluable for the rational design of new this compound derivatives with optimized potency.
| QSAR Method | Target/Activity | Key Statistical Parameter | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Anticancer (Lung Cancer) | R²_test = 0.941 | nih.govacs.org |
| Support Vector Machine (SVM) | Anticancer (Breast Cancer, MCF-7) | R²_test = 0.991 | biointerfaceresearch.com |
| Genetic Algorithm-Partial Least Squares | Cytotoxic (Breast Cancer) | Identified constitutional, functional, and charge descriptors as significant. | nih.gov |
| DFT-based Electronic Descriptors | Anticancer (EGFR) | R² = 0.8732 | orientjchem.org |
Theoretical Spectroscopy and Spectral Simulation
Theoretical spectroscopy provides a powerful means to predict and interpret the spectral properties of molecules, offering insights into their electronic structure and geometry. Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard tools for simulating various types of spectra, including UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR). bohrium.comrsc.orgnih.gov
For quinazoline and its derivatives, these computational methods have been used to calculate electronic absorption spectra, vibrational frequencies, and chemical shifts. researchgate.netnih.govnih.gov The simulations allow for a direct comparison with experimental data, aiding in structure elucidation and the understanding of structure-property relationships.
For instance, TD-DFT calculations have been employed to predict the UV-Vis absorption spectra of quinazoline derivatives in different solvents. beilstein-journals.orgnih.gov Studies have shown good agreement between the theoretically calculated absorption bands and those observed experimentally, confirming the accuracy of the computational models. beilstein-journals.org One study on substituted quinazolines calculated absorption peaks that were consistent with experimental spectra, with a primary band located around 310 nm. beilstein-journals.org Another investigation into novel quinazoline derivatives used TD-DFT to calculate their absorption and fluorescence spectra, finding that atomic substitutions significantly influence the optical characteristics. nih.gov
Similarly, DFT calculations can predict vibrational spectra (IR) and NMR chemical shifts. nih.govnih.gov The calculated vibrational frequencies often correlate well with experimental IR spectra, aiding in the assignment of specific spectral bands to molecular vibrations. nih.gov While specific simulations for this compound are not widely published, the established accuracy of these methods for the broader quinazoline class demonstrates their applicability for predicting its spectral characteristics. nih.govnih.gov
| Spectral Property | Calculated Value (TD-DFT) | Experimental Value | Reference |
|---|---|---|---|
| Absorption Peak (λ_abs) | 277 nm | ~280 nm | nih.gov |
| Fluorescence Peak (λ_em) | 397 nm | Not specified | nih.gov |
These computational tools are fundamental in modern chemical research, providing deep insights that guide the synthesis and characterization of new and promising derivatives of this compound.
Structure Activity Relationship Sar Paradigms Within Quinazoline and Hydrazinoquinazoline Chemistry
Foundational Concepts of Structure-Activity Relationships in Heterocyclic Systems
The exploration of structure-activity relationships (SAR) is a fundamental pillar in the design and discovery of novel chemical entities with desired properties. In the realm of heterocyclic chemistry, SAR studies aim to understand how the specific arrangement of atoms within a cyclic molecule containing at least one heteroatom influences its chemical behavior and interactions. researchgate.netnih.gov Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, forming the core structures of many pharmaceuticals and biologically active molecules. researchgate.netnih.gov
Electronic Effects: The distribution of electrons within the heterocyclic ring, influenced by the electronegativity of the heteroatoms and the electronic nature (electron-donating or electron-withdrawing) of substituents. These effects can dictate the molecule's ability to participate in various reactions. nih.gov
Steric Effects: The three-dimensional arrangement of atoms and groups within the molecule. Steric hindrance can affect the accessibility of reactive sites and the ability of the molecule to bind to specific targets. chim.it
Hydrophobicity/Hydrophilicity: The water-loving or water-fearing nature of the molecule, which is crucial for its solubility, membrane permeability, and interaction with biological targets. ontosight.ai
By systematically modifying a lead heterocyclic compound and observing the resulting changes in its properties, researchers can develop a predictive understanding of the SAR, guiding the rational design of more potent and selective molecules. nih.gov
The Quinazoline (B50416) Scaffold as a Privileged Structure in Academic Exploration
The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely recognized as a "privileged structure" in medicinal chemistry and academic research. ontosight.ainih.govnih.govresearchgate.net This designation stems from its recurring presence in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govmdpi.com The stability and synthetic accessibility of the quinazoline scaffold further contribute to its prominence in chemical exploration. nih.gov
Influence of Substituents on Molecular Recognition and Reactivity
The chemical and biological properties of quinazoline derivatives are profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings. nih.govnih.gov The two nitrogen atoms in the pyrimidine ring are not equivalent, leading to a polarization of the 3,4-double bond, which is a key factor in the reactivity of the quinazoline nucleus. nih.govnih.gov
The properties of substituted quinazolines are largely dependent on:
The nature of the substituents (e.g., electron-donating or electron-withdrawing). nih.govnih.gov
Their location on either the pyrimidine or the benzene ring. nih.gov
The degree of conjugation within the pyrimidine ring. nih.gov
For instance, electrophilic substitution reactions, such as nitration, preferentially occur at positions 6 and 8 of the benzene ring. nih.gov Conversely, nucleophilic reagents readily attack the electron-deficient position 4 of the pyrimidine ring. nih.gov The introduction of various substituents can alter the molecule's hydrophilicity, influencing its ability to penetrate cell membranes and interact with enzymatic targets. ontosight.ai
| Position | Type of Substituent | Influence on Reactivity/Interaction | Reference |
| 2 | Methyl, Thiol, Aryl/Heteroaryl | Can be essential for certain biological activities and can strengthen binding affinity through hydrophobic interactions. | nih.govmdpi.com |
| 3 | Substituted Aromatic Ring, Butyl | Can significantly increase biological activity. Butyl substitution has been linked to preventing seizure discharge. | nih.govnih.gov |
| 4 | Amine/Substituted Amines | Can improve antimicrobial activities. Highly reactive towards nucleophilic attack. | nih.govnih.gov |
| 6 | Halogen (e.g., Chloro), Polar Substituents (Amino, Hydroxyl) | Halogenation can enhance biological activity. Polar groups can increase hydrogen bonding potential. | nih.govmdpi.comnih.gov |
| 7 | Halogens, Phenyl | Hydrophobic substituents can improve interactions through hydrophobic effects and π-π stacking. | mdpi.com |
| 8 | Halogen | Halogenation can significantly improve antibacterial activity. | nih.gov |
Role of the Quinazoline Core in Diverse Chemical Interactions
The quinazoline core serves as a versatile scaffold that can engage in a multitude of chemical interactions, contributing to its privileged status. ontosight.ai Its lipophilic nature allows it to cross biological barriers, such as the blood-brain barrier, making it a suitable framework for targeting the central nervous system. nih.gov
The nitrogen atoms within the quinazoline ring system can act as hydrogen bond acceptors, a crucial interaction for binding to biological macromolecules. ontosight.ai Furthermore, the aromatic nature of the scaffold allows for π-π stacking interactions with aromatic residues in proteins and enzymes. mdpi.com The ability of the quinazoline nucleus to be readily functionalized at various positions allows for the fine-tuning of its electronic and steric properties, enabling the design of derivatives that can specifically interact with a wide array of biological targets. ontosight.ai The fusion of the benzene and pyrimidine rings creates a unique electronic distribution that influences the reactivity of different positions on the scaffold, allowing for selective chemical modifications. nih.gov
SAR Insights Specific to Hydrazinoquinazoline Derivatives
Hydrazinoquinazolines are a class of quinazoline derivatives characterized by the presence of a hydrazine (B178648) moiety (-NHNH2). This functional group imparts unique chemical properties and serves as a versatile handle for further chemical modifications.
Significance of the Hydrazine Moiety in Derivatization Potential
The hydrazine group is a potent nucleophile, making it highly reactive towards a variety of electrophilic reagents. researchgate.netchrom-china.com This reactivity is central to the derivatization potential of hydrazinoquinazolines. The terminal nitrogen of the hydrazine group is significantly more nucleophilic than the nitrogen in an amine group, allowing it to readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. nih.gov
This reactivity allows for the facile synthesis of a wide array of derivatives. For example, 4-hydrazinoquinazolines can react with:
Aldehydes and Ketones: To form the corresponding hydrazones. nih.govekb.eg
Carboxylic Acids: In the presence of activating agents, to form hydrazides. nih.gov
Carbon Disulfide: To construct fused heterocyclic systems like triazoloquinazolines. ekb.eg
The ability to easily introduce diverse structural motifs through the hydrazine linker is a key advantage in developing libraries of compounds for screening and SAR studies. nih.gov
| Reagent Type | Resulting Linkage/Structure | Significance | Reference |
| Aldehydes/Ketones | Hydrazone | Stable linkage, allows for introduction of various aryl and alkyl groups. | nih.govekb.eg |
| Carboxylic Acids | Hydrazide | Enables coupling with a wide range of acidic molecules. | nih.gov |
| Carbon Disulfide | Fused Triazole Ring | Creates more complex heterocyclic systems with distinct properties. | ekb.eg |
| Acetic Anhydride | Acetohydrazide | Introduces a smaller, more polar acetyl group. | ekb.eg |
Correlation between Structural Modifications and Resultant Chemical Behavior
The chemical behavior of hydrazinoquinazoline derivatives is directly correlated with their structural features. The electronic properties of the quinazoline ring system, as modified by substituents, can influence the nucleophilicity of the hydrazine moiety. For instance, electron-withdrawing groups on the quinazoline ring may decrease the reactivity of the hydrazine group, while electron-donating groups may enhance it.
Molecular Interaction Analysis from a SAR Perspective: A Deep Dive into 6-Chloro-4-hydrazinoquinazoline
The specific arrangement of functional groups on the quinazoline scaffold is paramount in defining its interaction profile with biological targets. In the case of this compound, the chloro and hydrazino moieties at positions 6 and 4, respectively, play a crucial role in establishing a complex network of interactions that are fundamental to its chemical reactivity and potential biological activity. This section will dissect the key molecular interactions—hydrogen bonding, hydrophobic and van der Waals forces, and electrostatic contributions—from a structure-activity relationship (SAR) standpoint.
Hydrogen Bond Networks and Their Impact on Interactions
The hydrazino group at the C4 position of the quinazoline ring is a primary driver of hydrogen bond formation. This functional group possesses both hydrogen bond donors (the -NH and -NH2 protons) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atoms). This duality allows this compound to engage in intricate hydrogen bond networks with receptor sites.
The tautomeric nature of the 4-hydrazinoquinazoline (B1199610) moiety, existing in equilibrium between the hydrazine and iminamine forms, further diversifies its hydrogen bonding capabilities nih.gov. The iminamine form can present a different spatial arrangement of hydrogen bond donors and acceptors, potentially allowing for varied binding orientations within a receptor pocket.
Research on related quinazoline derivatives has consistently highlighted the significance of hydrogen bonding in their biological activities. For instance, studies on quinazoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR) have shown that hydrogen bonds between the quinazoline core and key amino acid residues, such as methionine, are critical for inhibitory action kemdikbud.go.id. The N1 and N3 atoms of the quinazoline ring system itself can also act as hydrogen bond acceptors, further anchoring the molecule to its target kemdikbud.go.id.
The presence of the 6-chloro substituent, an electron-withdrawing group, can indirectly influence the hydrogen bonding capacity of the hydrazino group. By withdrawing electron density from the quinazoline ring system, the chloro group can modulate the acidity of the N-H protons of the hydrazino moiety, potentially strengthening their donor capacity.
A summary of potential hydrogen bond interactions for this compound is presented below:
| Interacting Group of this compound | Role in Hydrogen Bonding | Potential Interacting Partner in a Biological Target |
| 4-Hydrazino group (-NHNH2) | Donor and Acceptor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| Quinazoline Ring Nitrogens (N1, N3) | Acceptor | Lysine, Arginine, Histidine, Main-chain N-H |
Hydrophobic and Van der Waals Interactions
The quinazoline core, being an aromatic bicyclic system, provides a significant surface area for hydrophobic and van der Waals interactions. The fusion of a benzene ring and a pyrimidine ring creates a largely planar and lipophilic structure that can favorably interact with nonpolar regions of a binding site kemdikbud.go.idnih.gov.
The planarity of the quinazoline ring system also facilitates stacking interactions, particularly with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. These pi-stacking interactions are a specific type of van der Waals force that adds to the stability of the ligand-receptor complex.
Key hydrophobic and van der Waals interactions are summarized in the following table:
| Feature of this compound | Type of Interaction | Potential Interacting Partner in a Biological Target |
| Quinazoline Ring System | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tyrosine, Tryptophan |
| 6-Chloro Group | Hydrophobic | Nonpolar pockets, Alkyl side chains of amino acids |
Electrostatic Contributions to Molecular Associations
The electrostatic potential surface of this compound is significantly influenced by its substituent groups. The nitrogen atoms of the quinazoline ring and the hydrazino group create regions of negative electrostatic potential, making them attractive sites for interaction with positively charged residues or metal ions.
Quantitative Structure-Activity Relationship (QSAR) studies on other quinazoline series have demonstrated the importance of electrostatic descriptors in predicting biological activity. For instance, the introduction of an electron-withdrawing group at the 4-position of the quinazoline ring has been shown to enhance activity in certain contexts, highlighting the role of electrostatic modulation.
The primary electrostatic contributors are outlined below:
| Feature of this compound | Electrostatic Nature | Potential Interaction Type |
| Quinazoline Ring Nitrogens (N1, N3) | Negative Potential (Electron-rich) | Interaction with cations (e.g., Zn²⁺, Mg²⁺) or positively charged residues (e.g., Lys, Arg) |
| 4-Hydrazino Group | Negative Potential (on N atoms) | Interaction with cations or positively charged residues |
| 6-Chloro Group | Electron-withdrawing | Dipole-dipole interactions, Halogen bonding |
Non Medicinal and Advanced Materials Applications of 6 Chloro 4 Hydrazinoquinazoline and Its Derivatives
Applications in Advanced Analytical Chemistry
The quest for greater sensitivity and specificity in analytical detection has led to the development of novel reagents and matrices. Derivatives of 4-hydrazinoquinazoline (B1199610) have emerged as promising candidates in this arena, particularly in the field of mass spectrometry and chromatographic analysis.
In Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the matrix plays a critical role in absorbing laser energy and facilitating the ionization of the analyte. However, the direct analysis of certain biomolecules, such as glycans, often suffers from low sensitivity due to their poor ionization efficiency. rsc.orgnih.gov To overcome this, the concept of "reactive matrices" has been introduced, where the matrix material not only facilitates ionization but also chemically reacts with the analyte to enhance its detection.
A close derivative, 4-hydrazinoquinazoline (4-HQ), has been successfully developed and utilized as a reactive matrix for the rapid and sensitive analysis of both neutral and sialylated glycans. rsc.orgnih.gov The hydrazine (B178648) moiety of 4-HQ reacts with the aldehyde or ketone groups of glycans, forming a stable hydrazone. This on-target derivatization significantly improves the ionization efficiency of the glycans.
Key research findings on 4-hydrazinoquinazoline (4-HQ) as a reactive matrix are summarized below:
Enhanced Sensitivity: Compared to conventional matrices, the use of 4-HQ as a reactive matrix resulted in a 100-fold decrease in the detection limit for maltoheptaose (B131047) and a 20-fold decrease for the A3 glycan. rsc.org
Simplified Workflow: The derivatization reaction occurs directly on the MALDI target plate at room temperature, eliminating the need for complex and time-consuming sample preparation and cleanup procedures that are common with other derivatization methods. rsc.orgnih.gov
Broad Applicability: The 4-HQ reactive matrix has been effectively applied to the analysis of glycans released from complex biological samples, including glycoproteins and human serum. rsc.org
Reproducibility: 4-HQ forms homogeneous crystals, which contributes to good shot-to-shot reproducibility during MALDI-MS analysis. rsc.org
The success of 4-HQ demonstrates the potential of the 4-hydrazinoquinazoline scaffold in advanced mass spectrometry applications. The presence of the chloro-substituent in 6-chloro-4-hydrazinoquinazoline is not expected to inhibit this reactive matrix capability and may offer possibilities for further functionalization.
The same chemical principle that makes 4-hydrazinoquinazoline derivatives effective reactive matrices also establishes their role as powerful derivatization agents for analyses involving chromatography. Hydrazine compounds are well-established reagents that undergo nucleophilic addition with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. nih.govresearchgate.net This reaction is highly selective and efficient.
For analytes with poor detectability, derivatization with a molecule like this compound can be highly advantageous:
Introduction of a Chromophore/Fluorophore: The quinazoline (B50416) ring system possesses strong UV absorption characteristics. By reacting an analyte that lacks a UV-active group with this compound, the resulting hydrazone derivative can be readily detected by HPLC with a UV detector.
Improved Ionization: As demonstrated in its use as a reactive matrix, the quinazoline moiety enhances ionization, making the resulting derivatives more amenable to detection by mass spectrometry (e.g., LC-MS). rsc.org
Enhanced Separation: The derivatization process alters the chemical and physical properties of the analyte, which can be leveraged to improve its separation from other components in a complex mixture during liquid chromatography.
While research has highlighted 4-hydrazinobenzoic acid for the analysis of low-molecular-weight aldehydes, the 4-hydrazinoquinazoline core offers a similar reactive pathway with the potential for superior detection characteristics due to the properties of the heterocyclic ring. nih.gov The reaction is straightforward and can even be integrated with extraction techniques like gas-diffusion microextraction to produce a clean extract of the derivatives for analysis. nih.gov
Significance as a Versatile Building Block in Synthetic Organic Chemistry
Heterocyclic compounds are fundamental to organic and medicinal chemistry. researchgate.netyoutube.com Quinazoline and its derivatives are recognized as significant heterocyclic scaffolds due to their wide range of chemical reactivity. researchgate.nettandfonline.com this compound, in particular, is a multifunctional building block poised for the synthesis of more complex molecular architectures.
Its versatility stems from two key reactive sites:
The Hydrazine Group: This nucleophilic group is a gateway to a vast array of heterocyclic systems. It can be readily condensed with dicarbonyl compounds, β-ketoesters, and other electrophiles to construct fused ring systems like triazoloquinazolines, pyrazoloquinazolines, and tetrazoloquinazolines. The hydrazine moiety itself can be acylated, alkylated, or converted into other functional groups, providing numerous pathways for molecular elaboration. researchgate.net
The C4- and C6- Positions of the Quinazoline Ring: The chloro-substituent at the 6-position and the hydrazine group at the 4-position are on an electron-deficient ring system, making them subject to nucleophilic aromatic substitution (SNAr) reactions. While the hydrazine is typically the more reactive nucleophile, the chlorine atom can be displaced by other nucleophiles under specific conditions, allowing for the introduction of diverse substituents onto the quinazoline core. mdpi.com The 4-position of the quinazoline ring is particularly noted for its susceptibility to regioselective nucleophilic substitution. mdpi.com
This dual reactivity allows this compound to serve as a precursor for a wide range of fused and substituted heterocyclic compounds, making it a valuable intermediate in synthetic organic chemistry. researchgate.net
Potential in Functional Materials Science and Supramolecular Chemistry
The structural and electronic properties of this compound suggest its potential utility in the design of novel functional materials, an area that is currently more theoretical than applied.
The development of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a major focus of modern materials science. These materials are constructed from organic "linker" molecules and, in the case of MOFs, metal nodes. The properties of the resulting framework are dictated by the geometry and functionality of the linkers.
Theoretically, this compound possesses several features that make it an attractive, albeit unexplored, candidate for a building block in such frameworks:
Rigid Aromatic Core: The quinazoline ring is a rigid, planar structure that can provide predictable geometry and stability to a framework.
Hydrogen Bonding Sites: The hydrazine group contains both hydrogen bond donors (-NH) and acceptors (N), which could direct the self-assembly of molecules into well-defined supramolecular structures or porous networks through hydrogen bonding.
Coordination Sites: The nitrogen atoms within the quinazoline ring and the hydrazine moiety can act as coordination sites for metal ions, suggesting its potential use as a linker in the synthesis of MOFs. Heterocyclic compounds like triazines are noted for their use in constructing porous materials and molecular cages. mdpi.com
Theoretical modeling, such as Density Functional Theory (DFT), could be employed to predict the geometry, electronic properties, and interaction energies of frameworks built from this or related quinazoline derivatives. researchgate.net
The conceptual application of this compound and its derivatives extends to the fields of chemical sensing and catalysis.
Sensing: The development of chemical sensors often relies on molecules that exhibit a change in a measurable property, such as fluorescence, upon binding to a specific analyte. Research has shown that other quinazoline derivatives can act as fluorescent sensors for metal cations. rsc.org For instance, a dihydrobenzoimidazo[1,2-c]quinazoline derivative was found to show enhanced fluorescence upon binding to Al³⁺, Cr³⁺, and Fe³⁺ ions. rsc.org The mechanism involves the coordination of the metal ion with nitrogen atoms in the heterocyclic structure.
Conceptually, this compound has the necessary components for a sensor:
Binding Sites: The multiple nitrogen atoms can serve as binding sites for metal ions or other analytes.
Fluorogenic Core: The quinazoline ring is a potential fluorophore. The binding of an analyte could modulate the electronic structure of the ring, leading to a change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength.
Catalysis: In the field of catalysis, ligands play a crucial role by binding to a metal center and modulating its reactivity. The nitrogen atoms in this compound make it a potential multidentate ligand for transition metals. By synthesizing derivatives that can chelate to a metal center, it is conceivable to create novel organometallic complexes. These complexes could then be explored for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. While nanocatalysts are often used to synthesize quinazolines, the use of a quinazoline derivative as a ligand in a catalyst remains a theoretical but promising area of exploration. tandfonline.com
Future Research Directions and Emerging Avenues for 6 Chloro 4 Hydrazinoquinazoline Research
Advancements in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and efficient methods for synthesizing 6-chloro-4-hydrazinoquinazoline and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and lengthy procedures. Modern approaches are focusing on greener alternatives.
Microwave-assisted synthesis, for instance, has shown significant promise in accelerating chemical reactions, often leading to higher yields and purity. The application of microwave irradiation to the synthesis of quinazoline (B50416) derivatives has been shown to be a rapid and efficient method. nih.gov This technique can reduce reaction times from hours to minutes and minimize the use of organic solvents, aligning with the principles of green chemistry. nih.govnih.gov Another sustainable approach is the use of ultrasound in chemical synthesis, which can also lead to shorter reaction times and higher yields. nih.gov
Future research will likely focus on the development of one-pot syntheses and the use of catalysts to improve efficiency. The goal is to create streamlined processes that are not only high-yielding but also minimize waste and energy consumption.
Synergistic Integration of Experimental and Computational Approaches
The combination of experimental and computational methods offers a powerful strategy for accelerating the discovery and optimization of novel this compound derivatives. Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the electronic and structural properties of molecules, helping to predict their reactivity and potential biological activity. researchgate.netnih.gov
For example, quantum chemical calculations can be used to understand the corrosion inhibition potential of quinoxaline (B1680401) derivatives by examining their electron-donating tendencies. nih.gov These computational predictions can then guide the synthesis and experimental evaluation of the most promising candidates, saving time and resources. This synergistic approach allows for a more rational design of molecules with desired properties.
Future investigations will likely see a deeper integration of these methods. The use of advanced computational models will aid in understanding complex reaction mechanisms and predicting the properties of novel compounds with greater accuracy, thereby streamlining the experimental workflow.
Development of Novel Derivatization and Functionalization Strategies for Diverse Applications
The hydrazino group in this compound is a key functional group that allows for a wide range of derivatization reactions. This versatility enables the creation of a diverse library of compounds with varied biological activities and material properties.
Future research will continue to explore novel ways to functionalize the quinazoline core. This includes the introduction of different substituents at various positions of the quinazoline ring to modulate the compound's electronic and steric properties. The synthesis of N-arylated derivatives, for example, has led to the discovery of compounds with potential anticancer properties. nih.gov
The development of new synthetic methodologies will be crucial for accessing a wider range of derivatives. This will involve exploring new coupling reactions and functional group transformations to build molecular complexity and diversity.
Expanding the Scope in Advanced Materials and Analytical Technologies
Beyond its traditional use in medicinal chemistry, this compound and its derivatives hold potential for applications in advanced materials and analytical technologies. The quinazoline scaffold can be incorporated into larger molecular architectures to create materials with interesting optical, electronic, or self-assembly properties.
In the field of analytical chemistry, a related compound, 4-hydrazinoquinazoline (B1199610) (4-HQ), has been developed as a reactive matrix for the sensitive detection of glycans in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). rsc.org This demonstrates the potential of hydrazino-substituted quinazolines to act as valuable tools in bioanalytical methods. The on-target reaction at room temperature and improved detection sensitivity make it a promising alternative to conventional matrices. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-4-hydrazinoquinazoline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of chlorinated quinazoline precursors with hydrazine derivatives. Optimization includes varying temperature (e.g., 80–120°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios of hydrazine to chloro-quinazoline intermediates. Catalytic additives (e.g., acetic acid) may improve yields by stabilizing reactive intermediates. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns and hydrazine linkage. Chemical shifts near δ 7–8 ppm (aromatic protons) and δ 150–160 ppm (quinazoline carbons) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 223.05) and fragmentation patterns.
- IR Spectroscopy : N–H stretching (3200–3400 cm) and C–Cl vibrations (600–800 cm) confirm functional groups .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation of fine powders. Store the compound in airtight containers under inert gas (N) to prevent hydrolysis. Emergency procedures include immediate rinsing with water for skin contact and ethanol for solvent dissolution .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model molecular orbitals, charge distribution, and frontier electron densities. Exact exchange functionals improve accuracy for systems with strong electron correlation, such as the hydrazine moiety. Key outputs include HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), reconciling discrepancies between in vitro and in silico results .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological properties?
- Methodological Answer :
- Substitution Analysis : Replace the chloro group with electron-withdrawing groups (e.g., –CF) to modulate electron density and binding kinetics.
- Hydrazine Modifications : Introduce alkyl/aryl groups to the hydrazine moiety to enhance solubility (e.g., methylhydrazine derivatives) or metabolic stability.
- Biological Assays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
